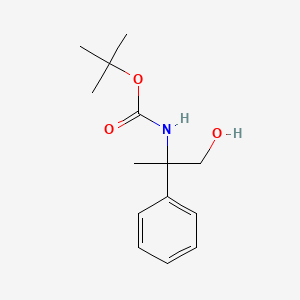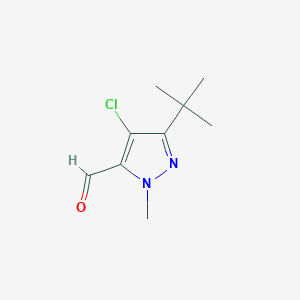
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group into the pyrazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets and pathways. Pyrazoles are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to their diverse biological effects .
類似化合物との比較
Similar Compounds
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-amine: Similar structure but with an amine group instead of an aldehyde.
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its aldehyde group makes it a versatile intermediate for further chemical modifications, enhancing its utility in synthetic chemistry and drug development .
特性
CAS番号 |
1558134-75-0 |
|---|---|
分子式 |
C9H13ClN2O |
分子量 |
200.66 g/mol |
IUPAC名 |
5-tert-butyl-4-chloro-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)8-7(10)6(5-13)12(4)11-8/h5H,1-4H3 |
InChIキー |
GPWXWOXKVMQVLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1Cl)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


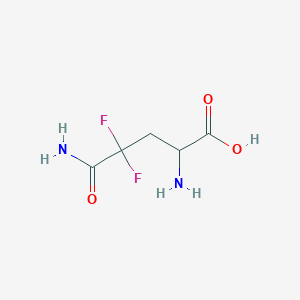
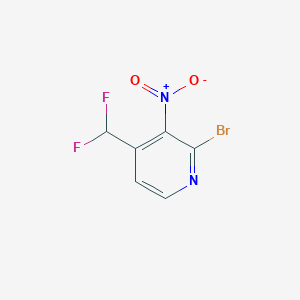
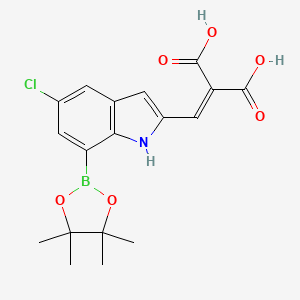

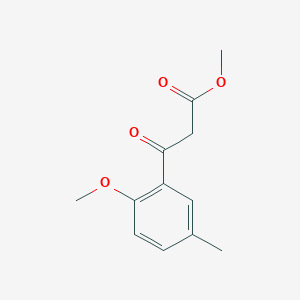
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
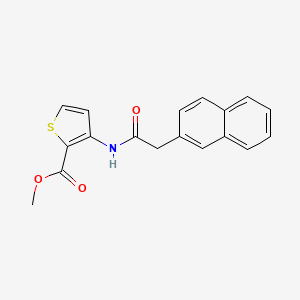
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)





